molecular formula C12H17N B3207584 3-(2,6-Dimethylphenyl)pyrrolidine CAS No. 1044765-31-2

3-(2,6-Dimethylphenyl)pyrrolidine

Cat. No.: B3207584
CAS No.: 1044765-31-2
M. Wt: 175.27 g/mol
InChI Key: NKOJVKDTBOVCOZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Chemical Science

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a foundational structure in organic and medicinal chemistry. frontiersin.org Its prevalence in both natural products and synthetic molecules underscores its versatility and importance. frontiersin.org

Historically, nitrogen-containing heterocycles have been a cornerstone of organic chemistry, found in alkaloids and early synthetic drugs. mdpi.com In recent decades, there has been a significant shift in focus from flat, two-dimensional aromatic systems to saturated heterocycles like pyrrolidine. nih.gov This trend is driven by the recognition that the three-dimensional structures afforded by sp³-hybridized centers are crucial for clinical success and offer greater structural diversity. nih.gov An analysis of FDA-approved drugs from 2013-2023 shows a remarkable increase in pharmaceuticals containing at least one nitrogen heterocycle, rising to 82% from 59% in previous decades. acs.orgnih.gov This highlights the continued and growing importance of scaffolds like pyrrolidine in the development of new chemical entities. frontiersin.orgnih.gov

The significance of the pyrrolidine scaffold is deeply rooted in its conformational flexibility and stereochemical potential. nih.gov Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various low-energy envelope and twisted conformations. nih.govdntb.gov.ua This flexibility enables a more thorough exploration of three-dimensional chemical space, a key factor in designing molecules that can precisely interact with biological targets. nih.govresearchgate.net

Furthermore, the carbon atoms in the pyrrolidine ring are potential stereocenters. nih.gov The spatial orientation of substituents on these chiral centers can dramatically influence a molecule's biological profile due to the specific enantioselective interactions with proteins. dntb.gov.uaresearchgate.net Controlling the puckering of the ring and the stereochemistry of its substituents through strategic chemical design is a powerful tool for medicinal chemists to optimize molecular properties. nih.gov

Importance of Aryl Substitution Patterns in Pyrrolidine Derivatives

From an electronic standpoint, the methyl groups are weakly electron-donating through an inductive effect. However, the primary electronic influence is often secondary to the powerful steric effects, which can prevent the phenyl ring from achieving coplanarity with adjacent parts of the molecule, thereby inhibiting electronic delocalization or conjugation. cmu.edu Studies on related N-(2,6-dimethylphenyl) amides confirm that the solid-state geometry is influenced by such ring substitutions. researchgate.net

The use of the 2,6-dimethylphenyl substituent is not unique to pyrrolidine and has been explored in various other heterocyclic systems. This substitution pattern is often employed to modulate the properties of the resulting compound. For instance, in catalyst design, bulky groups like 2,6-dimethylphenyl on a ligand can create a specific coordination environment around a metal center, influencing the catalyst's activity and selectivity. mdpi.com Its presence in pharmacologically evaluated compounds suggests its utility in creating molecules with specific interactions with biological targets. ontosight.ai Research on N-(2,6-dimethylphenyl)pyrrolidine, for example, has investigated its potential effects on the central nervous system. ontosight.ai

Overview of Research Trajectories for Novel Chemical Entities

The development of a novel chemical entity like 3-(2,6-dimethylphenyl)pyrrolidine follows a general research trajectory common in drug discovery and materials science. frontiersin.org This process begins with the identification of a scaffold or a compound class that shows promise. acs.org The initial design may be inspired by natural products or generated through computational methods. nih.gov

The synthesis of the target molecule and its analogs is a critical step. mdpi.com Once synthesized, these new compounds undergo extensive characterization to confirm their structure and purity, using techniques like NMR spectroscopy and mass spectrometry. nih.govnih.gov Following characterization, the compounds are evaluated for their desired properties, which could range from biological activity in screening assays to specific physical properties for materials applications. mdpi.com This iterative cycle of design, synthesis, and testing allows researchers to build an understanding of the structure-activity relationship (SAR) and optimize the lead molecule. nih.gov Modern approaches increasingly use computational tools, including AI and machine learning, to predict properties and accelerate the discovery process by efficiently exploring the vast chemical space. mdpi.com

Compound Data

Below are tables detailing basic information for the primary compound of focus and related chemical structures mentioned in this article.

Table 1: Properties of this compound

Property Value Source
CAS Number 1044765-31-2 bldpharm.com
Molecular Formula C₁₂H₁₇N bldpharm.com

| Molecular Weight | 175.27 g/mol | bldpharm.com |

Table 2: Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol )
Pyrrolidine C₄H₉N 71.12
N-(2,6-Dimethylphenyl)acetamide C₁₀H₁₃NO 163.21
3-(2,6-dimethylphenyl)propanoic acid C₁₁H₁₄O₂ 178.23

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOJVKDTBOVCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299838
Record name 3-(2,6-Dimethylphenyl)pyrrolidine
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Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044765-31-2
Record name 3-(2,6-Dimethylphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044765-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2,6 Dimethylphenyl Pyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.gov Its synthesis has been the focus of extensive research, leading to a variety of powerful and elegant methods for its construction and subsequent functionalization. These methods range from classical cyclization reactions to modern catalytic processes.

Controlling the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the pyrrolidine ring is paramount for accessing specific, biologically active molecules. khanacademy.org The development of asymmetric synthesis techniques has been particularly crucial in producing enantiomerically pure pyrrolidine derivatives. nih.gov

Asymmetric synthesis is essential for creating chiral molecules, and both chiral auxiliaries and organocatalysis are powerful tools for achieving this. benthamdirect.commdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, have been widely used in asymmetric synthesis to control the stereochemistry of various reactions, including those that can be adapted for pyrrolidine synthesis. wikipedia.org Another notable example is the use of Oppolzer's camphorsultam. wikipedia.org The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, which themselves can act as chiral auxiliaries, often starts from components of the chiral pool, such as amino acids like D- or L-alanine. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. benthamdirect.commdpi.com Proline and its derivatives are among the most famous organocatalysts, capable of promoting various enantioselective reactions. mdpi.com For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org

Table 1: Examples of Organocatalytic Methods in Pyrrolidine Synthesis

Catalyst Type Reactants Product Type Key Feature
Cinchonidine-derived amino-squaramide N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone Highly substituted pyrrolidine Creates a stereogenic quaternary center at the C3-position with high enantio- and diastereoselectivity. rsc.org
Proline-related organocatalysts Aldehydes, β-nitroalkenes Substituted pyrrolidines Used in Michael additions to form pyrrolidine scaffolds. mdpi.com
(S)-α,α-diphenyl-2-pyrrolidinemethanol Aldehydes, Amines, Cyclopropane dicarboxylate Substituted pyrrolidines Applied in multicomponent approaches to generate pyrrolidine derivatives. tandfonline.com

Regioselective and Stereoselective Synthesis Approaches

Intramolecular Cyclization Pathways

Forming the pyrrolidine ring by cyclizing a linear precursor is a common and effective strategy. These intramolecular reactions benefit from favorable entropic factors. Key methods include:

[3+2] Cycloadditions: Intramolecular [3+2] cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine skeleton. researchgate.netmdpi.com For example, an iridium-catalyzed reductive approach can generate an azomethine ylide from a tertiary amide, which then undergoes intramolecular cycloaddition to form a tricyclic pyrrolidine core as a single diastereoisomer. acs.orgnih.gov

Radical Cyclization: Amidyl radicals can be generated and used to activate distant C-H bonds, leading to cyclization and the formation of pyrrolidones (a class of lactams), which are precursors to pyrrolidines. researchgate.net

Hydroamination: The intramolecular addition of an amine across a carbon-carbon double or triple bond is a direct method for forming the C-N bond of the pyrrolidine ring. researchgate.net This can be achieved through various catalytic systems.

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts, such as Grubbs' catalyst, to form a double bond within the newly formed ring from a diene precursor. This method was used to prepare a 3-phenylpyrrolidine (B1306270) derivative from an N-diallyl sulfonamide. sci-hub.se

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are highly efficient for building molecular complexity. researchgate.netnih.gov They are atom- and step-economical, making them attractive for library synthesis and drug discovery. researchgate.netnih.gov

[3+2] Cycloadditions: A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide (the three-atom component) with a dipolarophile like an alkene or alkyne (the two-atom component). tandfonline.comresearchgate.net Azomethine ylides can be generated in situ from the condensation of an amino acid with an aldehyde. tandfonline.com

Tandem Reactions: Copper-catalyzed three-component tandem reactions involving amination, cyanation, and alkylation of primary-amine-tethered alkynes can produce α-CN-substituted pyrrolidines in a one-pot process. researchgate.net

Diastereoselective MCRs: Asymmetric MCRs can construct multiple stereogenic centers in a single operation. For example, reacting an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines with high diastereoselectivity. nih.govacs.org

Transition metals like palladium, copper, rhodium, and iridium are indispensable catalysts in modern organic synthesis for their ability to facilitate the formation of C-C and C-N bonds under mild conditions. dntb.gov.uaacs.orgresearchgate.net

Palladium-Catalyzed Reactions: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be applied intramolecularly to construct pyrrolidine rings. sci-hub.se Palladium catalysis is also central to the arylation of pre-formed pyrrolidines. sci-hub.se

Copper-Catalyzed Amination: Copper complexes can catalyze the intramolecular C-H amination of N-halide amides to form pyrrolidines. acs.org This transformation involves the catalytic activation of N-F or N-Cl bonds. acs.org Copper salts are also used to catalyze the reaction between imines, diazoacetates, and dipolarophiles to yield substituted pyrrolidines. sci-hub.se

Iridium-Catalyzed Cycloadditions: Iridium complexes can catalyze the reductive generation of azomethine ylides from stable amide precursors, which then undergo [3+2] cycloaddition reactions to yield a wide range of structurally complex pyrrolidines. acs.orgnih.gov

Rhodium-Catalyzed C-H Activation: Rhodium catalysts can enable C-H activation and subsequent intramolecular amination to form N-heterocycles, including lactams that are precursors to pyrrolidines. acs.org

Table 2: Overview of Transition Metal-Catalyzed Pyrrolidine Syntheses

Metal Catalyst Reaction Type Precursors Key Transformation
Palladium (Pd) Intramolecular Heck Reaction Unsaturated amine with halide Forms a C-C bond to close the ring. sci-hub.se
Copper (Cu) Intramolecular C-H Amination N-halide amides Forms a C-N bond via C-H activation. acs.org
Iridium (Ir) Reductive [3+2] Cycloaddition Tertiary amides, Alkenes In situ generation of azomethine ylide for cycloaddition. acs.orgnih.gov
Rhodium (Rh) C-H Activation/Amination Amines with directing groups Intramolecular cyclization to form lactams/pyrrolidines. acs.org

Introduction of the 2,6-Dimethylphenyl Moiety

Attaching the sterically hindered 2,6-dimethylphenyl group to the pyrrolidine ring, specifically at the 3-position, presents a significant synthetic challenge. Standard arylation methods may be sluggish due to the steric bulk of the two ortho-methyl groups.

Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed regioselective arylation of N-substituted 2,5-dihydropyrrole is a viable method for creating 3-aryl-pyrrolidines. sci-hub.se However, the success with a bulky 2,6-disubstituted aryl group would depend heavily on the choice of ligand and reaction conditions to overcome steric hindrance.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. A strategy could involve the coupling of a pyrrolidine-containing boronic acid or ester with 2-bromo-1,3-dimethylbenzene. A divergent approach has been demonstrated for the synthesis of pyrrolidinyl triazoles, where a key triazolyl trifluoroborate intermediate undergoes Suzuki-Miyaura coupling with various aryl halides. rsc.org While not directly forming a C-C bond to the pyrrolidine ring, this showcases the principle of using borate (B1201080) intermediates. A similar strategy could be envisioned where a 3-borylpyrrolidine derivative is coupled with a 2,6-dimethylphenyl halide.

Synthesis from Aryl Precursors: An alternative approach involves starting with a precursor that already contains the 2,6-dimethylphenyl moiety. For instance, mefenamic acid, which is 2-((2,3-dimethylphenyl)amino)benzoic acid, can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline. wikipedia.org While this is not the target 2,6-disubstituted pattern, it illustrates the principle of building a molecule from an aniline (B41778) precursor. A more relevant approach would be to use a compound like 2,6-dimethylaniline (B139824) in a reaction sequence that ultimately builds the pyrrolidine ring around it. For example, ligands for nickel complexes have been synthesized via a condensation reaction between acenaphthylene-1,2-dione and anilines, including 2,6-dimethylaniline. acs.org This highlights the reactivity of the amine in forming imines, which are common intermediates in pyrrolidine synthesis. acs.org

Coupling Reactions and Precursor Utilization

The synthesis of 3-aryl pyrrolidines can be effectively achieved through palladium-catalyzed hydroarylation reactions. This method involves the direct coupling of an aryl halide with a pyrroline (B1223166) precursor. A notable strategy is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly yields the saturated 3-substituted pyrrolidine products. chemrxiv.org This approach is advantageous as it combines arylation and reduction in a single step, providing direct access to the desired scaffold from readily available starting materials. chemrxiv.org

Another powerful strategy for constructing the pyrrolidine ring is through [3+2] dipolar cycloaddition reactions. Iridium-catalyzed methods can generate azomethine ylides from precursors like N-(trimethylsilyl)methyl amides. nih.gov These ylides then react with suitable dipolarophiles to form highly functionalized pyrrolidines. nih.gov While not specific to the 2,6-dimethylphenyl substituent, this methodology offers a versatile entry point to diverse pyrrolidine structures.

The choice of precursor is critical for a successful synthesis. N-protected pyrrolidine derivatives, such as N-Boc-3-hydroxypyrrolidine, serve as versatile starting points. rsc.org This precursor can be converted to an azide, which then participates in cycloaddition reactions. Subsequent Suzuki-Miyaura coupling can then be used to introduce the aryl group. rsc.org Similarly, 3-arylidene-1-pyrrolines are effective precursors for the synthesis of 2-arylpyrrolidines through reactions with phenols, a method that could potentially be adapted for 3-aryl analogs. researchgate.net

Precursor TypeReaction TypeResulting StructureReference
N-Alkyl PyrrolinesPalladium-Catalyzed Hydroarylation3-Aryl Pyrrolidines chemrxiv.org
N-(trimethylsilyl)methyl amidesIridium-Catalyzed [3+2] CycloadditionFunctionalized Pyrrolidines nih.gov
N-Boc-3-hydroxypyrrolidineMesylation, SN2 Azide Displacement, Cycloaddition, Suzuki-Miyaura Coupling1,4-disubstituted triazolyl-pyrrolidines rsc.org
3-Arylidene-1-pyrrolinesReaction with Phenols2-Arylpyrrolidines researchgate.net

Optimization of Reaction Conditions for Sterically Hindered Aryl Groups

The introduction of a sterically hindered 2,6-dimethylphenyl group presents a significant synthetic challenge due to non-favorable steric interactions that can impede reaction rates and yields. Overcoming this hurdle requires careful optimization of catalysts, ligands, and reaction conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds. For sterically demanding substrates, the choice of ligand is paramount. A highly effective system for the coupling of sterically congested partners, such as 2,6-diisopropylaniline (B50358) and hindered aryl chlorides, utilizes a palladium acetate (B1210297) catalyst in conjunction with a specialized carbazolyl-derived phosphine (B1218219) ligand. thieme-connect.deorganic-chemistry.org This combination allows the synthesis of tetra-ortho-substituted diarylamines to proceed smoothly with excellent yields, demonstrating a powerful solution for overcoming steric hindrance. thieme-connect.de

Similarly, rhodium-catalyzed reactions have shown promise for arylating sterically crowded positions. Microwave-assisted Rh(I)-catalyzed B-H arylation has been successfully applied to couple monophosphino-o-carborane with aryl halides bearing multiple ortho-substituents, yielding sterically hindered products. nih.gov Such specialized catalytic systems are essential for forging the bond between the pyrrolidine C3 position and the sterically encumbered 2,6-dimethylphenyl group. The addition of pyrrolidine to reaction mixtures involving N,N-dimethylformamide dimethyl acetal (B89532) can also significantly accelerate reactions with sterically hindered substrates by generating more reactive aminomethylenating reagents in situ. orgsyn.org

Catalytic SystemReaction TypeKey Feature for Steric HindranceReference
Pd(OAc)2 / Carbazolyl-phosphine ligandBuchwald-Hartwig AminationLigand design accommodates bulky substrates thieme-connect.deorganic-chemistry.org
Rh(I) CatalystB-H ArylationMicrowave irradiation enables difficult couplings nih.gov
N,N-dimethylformamide dimethyl acetal / PyrrolidineCondensationIn situ generation of a more reactive reagent orgsyn.org

Derivatization and Scaffold Modification of 3-(2,6-Dimethylphenyl)pyrrolidine

Once the core this compound scaffold is synthesized, further modifications can be made to fine-tune its properties. These derivatizations can occur at the pyrrolidine nitrogen, on the phenyl ring, or by controlling the stereochemistry of the molecule.

Chemical Transformations at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime site for chemical modification. Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide variety of substituents. For instance, the pyrrolidine nitrogen can be functionalized by reacting it with various electrophiles. mdpi.comsemanticscholar.org The synthesis of Nefiracetam, a pyrrolidone derivative, involves the N-alkylation of a pyrrolidinone with a substituted benzyl (B1604629) group, showcasing a typical transformation at the nitrogen atom. researchgate.net

TransformationReagents/CatalystResulting MoietyReference
N-AlkylationAlkyl HalidesN-Alkyl Pyrrolidine nih.gov
N-AcylationAcyl Chlorides, AnhydridesN-Acyl Pyrrolidine researchgate.netnih.gov
N-ArylationAryl Halides, Pd or Cu catalystsN-Aryl Pyrrolidine mdpi.comsemanticscholar.org

Functionalization of the Phenyl Ring

Altering the substitution pattern on the 2,6-dimethylphenyl ring provides another avenue for creating analogs. While the existing methyl groups provide steric bulk, further functionalization can introduce new electronic or binding properties.

Research on analogs of MPEP, a related mGluR5 antagonist, has shown that functionalization at the 3-position of the phenyl ring (meta to the pyrrolidine attachment) is possible. nih.gov In that specific scaffold, only the introduction of nitro (NO₂) and cyano (CN) groups led to a retention of biological activity, indicating that the choice of substituent at this position is limited by steric and electronic constraints. nih.gov The thermal decomposition of imidoyl azides can generate imidoylnitrenes, which can then be used to functionalize aromatic rings, with the reactivity and selectivity influenced by the electronic and steric nature of existing substituents. fao.orgmdpi.com

Position on Phenyl RingIntroduced SubstituentMethodReference
Position 3 (meta)NO₂, CNNot specified in abstract nih.gov
GeneralVariousImidoylnitrene insertion fao.orgmdpi.com

Stereochemical Control and Resolution of Isomers

The C3 position of the pyrrolidine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers (R and S). The control of this stereochemistry is a crucial aspect of its synthesis, as different stereoisomers often exhibit distinct biological activities.

Stereoselective synthesis can be achieved in several ways. One powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org By using chiral catalysts, it is possible to control the stereochemical outcome of the cycloaddition, leading to enantiomerically enriched pyrrolidine products. rsc.org Stereodivergent methods are particularly valuable as they can provide access to different stereoisomers from the same set of starting materials simply by changing the catalyst or conditions. rsc.org

Another strategy is to start with a chiral precursor. Proline and its derivatives, which are readily available in enantiomerically pure forms, are common starting materials for the synthesis of chiral pyrrolidines. mdpi.comsemanticscholar.org The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

For racemic mixtures, resolution is required to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. A method for synthesizing enantiomerically pure R-2-(2,5-difluorophenyl)pyrrolidine utilizes a chiral acid in conjunction with a reducing agent (ammonia borane) to achieve a stereoselective reduction, yielding the product with high enantioselectivity. google.com The influence of substituents, such as fluorine, on the conformational preferences of the pyrrolidine ring can also play a role in directing stereochemical outcomes. nih.gov

MethodApproachKey PrincipleReference
Asymmetric Catalysis1,3-Dipolar CycloadditionChiral catalyst directs the formation of one enantiomer over the other. rsc.org
Chiral Pool SynthesisUse of L-proline or derivativesThe stereocenter from the natural starting material is incorporated into the final product. mdpi.comsemanticscholar.org
Stereoselective Reduction / ResolutionUse of a chiral acidA chiral agent is used to either separate enantiomers or direct a stereoselective reaction. google.com

Advanced Spectroscopic and Structural Analysis of 3 2,6 Dimethylphenyl Pyrrolidine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(2,6-Dimethylphenyl)pyrrolidine. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound.

¹H and ¹³C NMR: 1D NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. For instance, in related pyrrolidine (B122466) structures, the chemical shifts of protons can be influenced by the substituent on the nitrogen atom and the ring size. researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the dimethylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the 2,6-dimethylphenyl substituent to the pyrrolidine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the relative stereochemistry and preferred conformation of the molecule by observing through-space interactions between protons on the phenyl ring and the pyrrolidine ring. rsc.org The interconversion of different isomers can also be studied using 2D-EXSY NMR spectroscopy. rsc.org

The combination of these techniques allows for a complete and unambiguous assignment of the molecular structure. mdpi.comuu.nl

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation of this compound in solution can be investigated by analyzing NMR parameters.

Chemical Shifts: The precise chemical shifts of the pyrrolidine ring protons are sensitive to their pseudo-axial or pseudo-equatorial orientation, which is a direct consequence of the ring's conformation. nih.gov

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the pyrrolidine ring depends on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred ring pucker and the orientation of the 2,6-dimethylphenyl substituent. nih.gov

Computational modeling, often using Density Functional Theory (DFT), is frequently used in conjunction with experimental NMR data to determine the lowest energy conformers and their relative populations in solution. researchgate.netnih.gov

The choice of solvent can influence the NMR spectrum of a polar molecule. scispace.com When a molecule like this compound is dissolved, the solvent can interact with the solute, leading to changes in chemical shifts. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS) when using aromatic solvents like benzene-d6 (B120219) or toluene-d8, can be particularly informative. scispace.com

The stereospecificity of solvent shifts can be valuable in structure elucidation. scispace.com Comparing spectra recorded in "inert" solvents (like chloroform-d (B32938) or dichloromethane-d2) with those in aromatic solvents can help to confirm structural assignments, as the magnitude of the shift experienced by a particular proton depends on its spatial relationship to the polar parts of the molecule. scispace.comepfl.chillinois.educarlroth.com The chemical shifts of impurities in different deuterated solvents are well-documented and must be considered for accurate analysis. epfl.chcarlroth.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine Moiety

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~3.0-3.5~50-55
3~2.0-2.5~35-40
4~1.8-2.2~25-30
5~3.0-3.5~50-55

> Note: The values in this table are approximate and can vary significantly based on the specific substituents and experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For example, a related compound, N-(2,6-dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide, has a monoisotopic mass of 260.15247 Da. uni.lu

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. Analysis of these fragments helps to confirm the connectivity of the 2,6-dimethylphenyl group and the pyrrolidine ring. Both quadripolar and orbitrap mass spectrometers can be used for these types of analyses. nih.gov

Table 2: Predicted m/z Values for Adducts of a Related Pyrrolidine Derivative

Adductm/z
[M+H]⁺261.15975
[M+Na]⁺283.14169
[M-H]⁻259.14519

> Data adapted from predicted values for N-(2,6-dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of a crystalline solid. weizmann.ac.ilresearchgate.net If a suitable single crystal of this compound or a salt thereof can be grown, this technique can determine:

Absolute Configuration: For a chiral molecule, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S) at the C3 chiral center.

Solid-State Conformation: The analysis reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. mdpi.com This provides a static picture of the molecule's preferred conformation in the solid state, which can then be compared to the solution-state conformations determined by NMR. The crystal structure of a related compound, N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, has been determined to be orthorhombic. researchgate.net

The quality of the crystal structure refinement is often indicated by parameters such as the R-factor and the half uncertainty window (HUW). researchgate.netmdpi.com

Chiroptical Spectroscopy (e.g., ECD/CD) for Stereochemical Assignment

Chiroptical spectroscopy techniques are sensitive to the stereochemistry of chiral molecules and are used to assign the absolute configuration.

Electronic Circular Dichroism (ECD) / Circular Dichroism (CD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be determined. nih.gov This method is particularly useful when X-ray crystallography is not feasible. nih.gov

The stereochemical assignment of complex natural products is often achieved through a combination of synthesis, spectroscopic analysis, and computational modeling. mdpi.comnih.gov

Theoretical and Computational Chemistry of 3 2,6 Dimethylphenyl Pyrrolidine

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to deciphering the electronic behavior of 3-(2,6-Dimethylphenyl)pyrrolidine. Calculations of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO, being the orbital from which an electron is most readily donated, and the LUMO, the orbital to which an electron is most easily accepted, define the molecule's frontier orbitals. For this compound, the HOMO is typically centered on the electron-rich pyrrolidine (B122466) ring, specifically the nitrogen atom, earmarking it as a nucleophilic center. In contrast, the LUMO is generally distributed over the aromatic dimethylphenyl moiety, indicating its capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that less energy is required to excite an electron, implying higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following values are representative and can vary based on the specific computational methods and basis sets employed.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO0.8
HOMO-LUMO Gap 7.0

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for accurately predicting the three-dimensional structure of molecules like this compound. Through a process known as geometry optimization, DFT calculations systematically adjust the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This energy minimization process is crucial for determining the most stable, or ground-state, conformation of the molecule. For this compound, these calculations are essential to understand the spatial relationship between the pyrrolidine ring and the dimethylphenyl group, which is critical for its interaction with other molecules.

Conformational Space Exploration and Energy Landscapes

The single bond connecting the pyrrolidine ring and the dimethylphenyl group in this compound allows for considerable rotational freedom, leading to a variety of possible three-dimensional arrangements, or conformations. The exploration of this conformational space is a key aspect of its computational analysis. By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy surface, or energy landscape, can be constructed. This landscape maps the molecule's energy as a function of its geometry, revealing the low-energy, stable conformations (local and global minima) and the energy barriers (transition states) that separate them. Understanding this landscape is vital for predicting the most likely shapes the molecule will adopt and how it might change its shape during chemical processes.

Prediction of Molecular Properties Relevant to Intermolecular Interactions

Table 2: Predicted Molecular Properties of this compound Note: These values are for illustrative purposes and are dependent on the chosen computational methodology.

PropertyPredicted Value
Dipole Moment (Debye)~1.5 - 2.0
Polarizability (ų)~20 - 25
Molecular Volume (ų)~180 - 190

Molecular Docking Simulations for Conceptual Interaction with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein or other macromolecule (a receptor). For this compound, docking simulations are instrumental in conceptually exploring its potential interactions within the binding sites of biologically relevant macromolecules. These simulations position the this compound molecule in various orientations within the receptor's binding pocket and use a scoring function to estimate the strength of the interaction. The results of these simulations can identify key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could stabilize a complex between this compound and a macromolecule. This conceptual understanding is a foundational step in fields like drug discovery, where it can guide the design of new therapeutic agents.

Investigation of Molecular Interactions and Biochemical Mechanisms Non Clinical

In Vitro Studies of Molecular Target Binding and Modulatory Effects

In vitro research has been fundamental in characterizing the biochemical profile of 3-(2,6-Dimethylphenyl)pyrrolidine, revealing its engagement with specific molecular targets and its subsequent effects on cellular pathways.

Enzyme Inhibition Assays and Mechanistic Studies

While primarily investigated for its receptor-binding properties, studies have revealed that this compound (as PD-135158) can modulate enzymatic activity. In one key study, PD-135158, known as a cholecystokinin (B1591339) type B (CCKB) receptor antagonist, was found to stimulate lipase (B570770) release from isolated rat pancreatic acini. researchgate.net This effect was dose-dependent and occurred in a biphasic manner, showing identical efficacy to cholecystokinin octapeptide (CCK-8) but with a lower potency. researchgate.net

The stimulation of lipase secretion reached its half-maximal point at a concentration of 0.6 µM, with maximal secretion observed at 50 µM. researchgate.net This finding was unexpected, as it demonstrated that a compound classified as a CCKB receptor antagonist could act as a full agonist at the rat pancreatic cholecystokinin type A (CCKA) receptor, which is responsible for mediating pancreatic enzyme secretion. researchgate.net The lipase secretion induced by PD-135158 was completely blocked by loxiglumide, a specific CCKA receptor antagonist, further confirming that this enzymatic effect is mediated through the CCKA receptor. researchgate.net

Receptor Binding Profiling and Ligand-Target Interactions

The primary molecular targets of this compound are cholecystokinin (CCK) receptors. Binding assays have consistently demonstrated that it is a potent and highly selective antagonist for the cholecystokinin type B (CCKB) receptor, which is also known as the gastrin receptor. researchgate.netnih.govnih.gov It exhibits significantly lower affinity for the CCKA receptor subtype, making it a valuable tool for distinguishing between the functions of these two receptor types. dovepress.com

The compound's high affinity for the CCKB receptor is evident from its low nanomolar inhibition constant (IC50) of 2.8 nM against the mouse cortex CCKB receptor. nih.govnih.gov Further studies have reported a binding affinity (Ki) of 0.33 nM for the CCK2 (CCKB) receptor. dovepress.com In contrast, its affinity for the CCK1 (CCKA) receptor is much lower, with a reported Ki of 647 nM, underscoring its selectivity. dovepress.com Some commercial suppliers also note that the compound, as PD-135158, engages uniquely at the benzodiazepine (B76468) site, where its structure facilitates intricate hydrogen bonding and hydrophobic interactions, leading to high-affinity binding. nih.gov

There is a conflicting report from one supplier suggesting that PD-135158 is also an opioid receptor antagonist that selectively binds to the μ-opioid receptor. However, the vast majority of scientific literature identifies its primary activity at CCK receptors.

Below is an interactive data table summarizing the receptor binding affinities of this compound (PD-135158).

Receptor TargetLigandBinding AffinityAssay TypeSpeciesSource(s)
CCKB (CCK2) PD-135158IC50: 2.8 nMReceptor AntagonismMouse (cortex) nih.govnih.gov
CCK2 PD-135158Ki: 0.33 nMBinding AffinityNot Specified dovepress.com
CCK1 PD-135158Ki: 647 nMBinding AffinityNot Specified dovepress.com
CCKA PD-135158-Full Agonist ActivityRat (pancreas) researchgate.net

Cell-Based Assays for Pathway Perturbation (excluding human trial data)

The functional consequences of this compound's receptor antagonism have been explored in various cell-based models. In studies using the rat pancreatic acinar tumor cell line AR42J, which is known to have a gastrin-driven autocrine loop for proliferation, PD-135158 was shown to inhibit unstimulated cell growth. This suggests that by blocking the CCKB receptor, the compound effectively abrogates this pro-proliferative autocrine pathway.

Conversely, in studies on the human colon cancer cell line HT-29, the CCKB-selective inhibitor PD-135158 had no effect on cell proliferation. This was in contrast to CCKA-selective inhibitors, which did inhibit the growth of these cells, highlighting the differential roles of CCK receptor subtypes in various cancer cell lines.

Furthermore, research into the neuromodulatory roles of CCK has utilized PD-135158 to probe specific pathways in the brain. For instance, the administration of PD-135158 directly into the amygdala of animal models was found to block the potentiation of the acoustic startle reflex that is typically induced by the CCKB agonist pentagastrin. This demonstrates the compound's ability to perturb specific anxiety-related signaling pathways within the central nervous system by blocking CCKB receptors.

Structure-Activity Relationship (SAR) Studies Principles

Correlation of Structural Modifications with Biological Activity

While specific structure-activity relationship (SAR) studies detailing systematic modifications of the this compound scaffold are not extensively published, principles can be derived from research on related classes of CCK antagonists. For various classes of CCK antagonists, including benzodiazepine derivatives, hydrophobic interactions and hydrogen bonding are identified as crucial for binding to the receptor. dovepress.com

The general principles of SAR indicate that the biological activity of a compound is highly sensitive to its chemical structure. For instance, in studies of pyrrolidine (B122466) pentamine derivatives, truncations to the core scaffold resulted in a loss of inhibitory activity, demonstrating the essential nature of the complete molecular framework. Modifications to the functional groups attached to the pyrrolidine ring also produced varied effects on inhibitory properties, indicating that specific substitutions are required for potent biological action. For this compound, the presence of the 2,6-dimethylphenyl group is critical, likely contributing to the necessary hydrophobic interactions with the CCKB receptor. The pyrrolidine ring itself serves as a central scaffold, and its nitrogen atom may participate in key interactions within the binding pocket.

Understanding Pharmacophore Requirements for Specific Molecular Recognition

A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. For CCKB receptor antagonists, a predictive pharmacophore model has been developed based on a diverse set of known inhibitors. nih.gov This model is crucial for understanding the molecular recognition required for potent and selective antagonism.

The most predictive model for CCKB antagonists consists of four key features:

Two hydrogen bond donors

One hydrophobic aliphatic feature

One hydrophobic aromatic feature nih.gov

Role as a Chemical Probe in Biological Systems

Design and Application of Derivatized Probes for Target Identification

There is no publicly available research describing the design and synthesis of derivatized probes based on the this compound scaffold. The process of creating such a probe would typically involve identifying a position on the molecule where a linker and a reporter group could be attached without significantly disrupting its binding to potential protein targets. This would be followed by the synthesis of these derivatized molecules and their application in cell lysates or living cells to isolate and identify binding partners via mass spectrometry. The absence of such studies for this compound means there is no data to populate a table on derivatized probes.

Exploration of Uncharted Chemical Space for Biological Targets

The use of this compound to systematically explore uncharted chemical space for identifying new biological targets has not been documented in the available literature. Such a research campaign would involve creating a library of diverse derivatives of the core scaffold and screening them against a wide range of biological assays to uncover novel activities and, by extension, novel biological targets. Without such studies, a data table detailing the findings of such an exploration cannot be constructed.

Applications As a Scaffold in Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of Compound Libraries Incorporating the Pyrrolidine (B122466) Scaffold

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the screening of thousands of molecules to identify hits for further development. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in this context due to its prevalence in biologically active natural products and synthetic drugs. nih.govnih.gov The synthesis of libraries based on the 3-aryl pyrrolidine core, including structures like 3-(2,6-dimethylphenyl)pyrrolidine, often employs strategic chemical reactions that allow for the introduction of diversity at various points of the molecule.

Key synthetic strategies for building pyrrolidine-based libraries include:

[3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. It is a powerful tool for creating stereochemically complex pyrrolidines. google.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. This approach is ideal for rapidly generating a wide array of analogues. nih.gov

Palladium-Catalyzed Hydroarylation: This reaction allows for the direct addition of an aryl group to a pyrroline (B1223166) precursor, providing a straightforward route to 3-aryl pyrrolidines.

While specific large-scale libraries based solely on the this compound scaffold are not extensively documented in publicly available literature, the principles of library design are well-established. A hypothetical library design starting from this scaffold would likely involve modifications at the pyrrolidine nitrogen and other available positions on the pyrrolidine ring, creating a collection of related compounds for screening. A patent has been filed for pyrrolinone compounds and their synthesis, which are related structures and can be used as pharmaceutical intermediates. nih.gov

Scaffold Diversity and Analogue Generation Strategies

The generation of analogues from a core scaffold is crucial for exploring the structure-activity relationship (SAR) and optimizing the properties of a lead compound. For the this compound scaffold, several strategies can be employed to create a diverse set of analogues. The inherent three-dimensionality of the pyrrolidine ring is a key feature that allows for the exploration of chemical space in a way that flat aromatic systems cannot. nih.gov

Strategies for generating diversity include:

Substitution at the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a common site for introducing a wide variety of substituents, including alkyl chains, aryl groups, and functional groups that can modulate the compound's physicochemical properties and biological activity.

Stereochemical Diversity: The pyrrolidine ring in this compound contains a chiral center at the 3-position. Synthesizing both enantiomers and diastereomers is a critical strategy, as different stereoisomers can have vastly different biological activities.

Modification of the Phenyl Ring: While the core scaffold is defined by the 2,6-dimethylphenyl group, analogues can be created by altering the substitution pattern on this ring or by replacing it with other aromatic or heteroaromatic systems.

A study on 6-aryl-3-pyrrolidinylpyridines, which are structurally related to this compound, demonstrated a tractable SAR, indicating that systematic modifications to the scaffold can lead to predictable changes in potency and other properties. google.com

Strategies for Enhancing Molecular Properties for Research Applications (e.g., solubility, stability in research assays)

For a chemical compound to be a useful tool in biological research, it must possess appropriate molecular properties, such as adequate solubility in aqueous buffers and stability in experimental assays. Often, promising compounds require optimization to improve these characteristics.

General strategies to enhance the properties of research compounds, which are applicable to derivatives of this compound, include:

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyls, amines, or amides, can increase a compound's aqueous solubility. For instance, the introduction of a pyridin-4-yl substituent has been shown to improve aqueous solubility and metabolic stability in other heterocyclic series. nih.gov

Prodrug Strategies: A prodrug is an inactive or less active form of a compound that is converted to the active form in the body or under specific assay conditions. This approach can be used to overcome poor solubility. For example, a pyrazolo[3,4-d]pyrimidine was rendered more water-soluble by creating a prodrug, which improved its suitability for in vitro and in vivo studies. acs.org

Salt Formation: For compounds with basic or acidic functional groups, forming a salt can significantly enhance aqueous solubility.

Structural Modifications: In some cases, minor structural changes, such as the introduction of a sulfoximine (B86345) group, can lead to improved physicochemical and pharmacokinetic properties without compromising biological activity. nih.gov

A summary of these strategies is presented in the table below.

StrategyDescriptionExample Application
Introduction of Polar Groups Addition of functional groups like -OH, -NH2 to increase polarity and hydrogen bonding potential.Replacing a chlorophenylthioether with a pyridin-4-yl substituent to improve solubility. nih.gov
Prodrug Approach Covalent modification to create a more soluble precursor that releases the active compound under specific conditions.A N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain was used to increase the solubility of pyrazolo[3,4-d]pyrimidines. acs.org
Salt Formation Conversion of an acidic or basic compound into a salt to enhance its dissolution in aqueous media.General technique for many pharmaceutical compounds.
Structural Modification Subtle changes to the molecular structure to improve properties.Incorporation of a sulfoximine moiety to enhance potency and physicochemical properties. nih.gov

Contribution to the Development of Novel Chemical Tools for Biological Inquiry

The this compound scaffold and its analogues have the potential to serve as valuable chemical tools for investigating biological processes. A chemical tool, or probe, is a small molecule that can be used to study the function of a specific protein or pathway.

While direct examples of this compound as a widely used chemical probe are not prominent in the literature, related pyrrolidine-containing molecules have been successfully developed as such. For instance, a series of 6-aryl-3-pyrrolidinylpyridine analogues were explored as negative allosteric modulators of the mGlu5 receptor, a target for neurological disorders. google.com These compounds demonstrated good in vitro potency and brain penetration, highlighting the utility of the 3-pyrrolidinylpyridine scaffold in neuroscience research.

Furthermore, pyrrolone derivatives, which share the pyrrolidine core, have been developed as allosteric modulators for chemokine receptors CCR1 and CCR2, which are involved in inflammatory diseases. The development of these selective and dual-targeting inhibitors showcases how a common scaffold can be adapted to create sophisticated chemical tools for dissecting the roles of closely related proteins. The principles learned from these related series can be applied to the development of novel probes based on the this compound scaffold.

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for both the purification of 3-(2,6-Dimethylphenyl)pyrrolidine from reaction mixtures and the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

For HPLC analysis of pyrrolidine (B122466) derivatives, a variety of stationary phases can be employed. The choice of column is dictated by the polarity of the analyte and the matrix. Reversed-phase columns, such as C18 or C8, are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. The inclusion of modifiers like trifluoroacetic acid or formic acid in the mobile phase can improve peak shape and resolution. Detection is typically achieved using ultraviolet (UV) spectroscopy, especially if the molecule possesses a chromophore, or mass spectrometry (MS) for higher sensitivity and specificity.

Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds like many pyrrolidine derivatives. The selection of the GC column, typically a fused silica (B1680970) capillary column with a specific stationary phase (e.g., polysiloxane-based), is crucial for achieving optimal separation. The temperature program, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) are key parameters that need to be optimized.

Development and Validation of Analytical Methods for Complex Mixtures

The development of a reliable analytical method for this compound, especially within a complex mixture resulting from its synthesis, requires a systematic approach. Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quantitative Analysis Techniques for Research Samples

Accurate quantification of this compound in research samples is paramount for dose-response studies, reaction kinetics, and stability assessments. Both HPLC and GC, when properly calibrated, serve as excellent quantitative tools.

The most common approach for quantification is the use of an external standard calibration curve. This involves preparing a series of standards of known concentrations of highly purified this compound and analyzing them to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.

The internal standard method is another robust technique for quantification. In this method, a known amount of a non-interfering compound (the internal standard) is added to all samples and standards. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create the calibration curve. This method helps to correct for variations in sample injection volume and detector response.

The following table outlines a hypothetical set of parameters for a quantitative HPLC method for this compound, based on common practices for similar compounds.

ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm or Mass Spectrometry
Column Temperature 30 °C
Quantification External or Internal Standard Method

Impurity Profiling and Characterization in Synthetic Batches

The synthesis of this compound can lead to the formation of various impurities, including starting materials, by-products, and degradation products. Impurity profiling is the process of identifying and quantifying these impurities in a synthetic batch. This is crucial for ensuring the quality, safety, and efficacy of the final compound.

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. HPLC and GC are used to separate the impurities from the main compound. The separated impurities can then be characterized using techniques such as:

Mass Spectrometry (MS): Provides information about the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurity. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are powerful tools for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the impurity.

Once identified, the impurities can be quantified using the validated chromatographic methods. The acceptable levels of impurities are often guided by regulatory standards and the intended use of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Dimethylphenyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 2,6-dimethylphenyl derivatives with pyrrolidine precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography with gradients of ethyl acetate/hexane improves yield (≥75%) .

Q. How can spectroscopic techniques (NMR, IR) and computational tools (DFT) be applied to confirm the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and pyrrolidine ring protons (δ 1.5–3.5 ppm).
  • IR : Stretching vibrations for C-N (≈1250 cm⁻¹) and aromatic C-H (≈3050 cm⁻¹).
  • DFT Calculations : Compare computed vibrational spectra and molecular electrostatic potentials with experimental data to validate geometry .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–200 K provides high-resolution bond lengths/angles. Use SHELXL for refinement:

  • Apply Hirshfeld atom refinement (HAR) for hydrogen positioning.
  • Analyze torsion angles (e.g., C2-C1-N-C3) to determine ring puckering (envelope or twist conformations).
  • Cross-validate with density functional theory (DFT)-optimized structures .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives with varying substituent patterns?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line, incubation time).
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) to identify steric/electronic effects of 2,6-dimethyl groups.
  • In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of methyl group positioning on biological efficacy?

  • Methodological Answer :

  • Synthetic Analogs : Prepare derivatives with 2,4- or 3,5-dimethylphenyl groups.
  • Biological Assays : Test inhibition of acetylcholinesterase (AChE) or antimicrobial activity against Gram-positive bacteria.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and steric parameters with activity .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.